molecular formula C15H21NO4 B2844779 N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)cyclobutanecarboxamide CAS No. 1797616-03-5

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)cyclobutanecarboxamide

Cat. No. B2844779
M. Wt: 279.336
InChI Key: UDRAXJAJIHFMMA-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. The structural formula represents the arrangement and connections of atoms in the molecule.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction.



Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, chemical stability, pH, etc.


Scientific Research Applications

Crystal Structure Analysis

Shabir et al. (2020) synthesized Dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, a compound with a similar structure, highlighting the planarity of the cyclobutane ring through X-ray analysis. This study also discussed the molecule's three-dimensional architecture stabilized by hydrogen bonding and van der Waals interactions, which are crucial for understanding molecular interactions and stability in crystalline materials Shabir et al., 2020.

Synthetic Chemistry Applications

Browne et al. (1981) explored the Bischler-Napieralski reaction to synthesize (E)-3-arylmethylidene-4,5-dihydro-3H-pyrroles, utilizing a derivative similar to N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)cyclobutanecarboxamide. The study contributes to the field of synthetic organic chemistry by offering insights into cyclization reactions and the synthesis of heterocyclic compounds Browne et al., 1981.

Ligand Design for Catalysis

Jiang et al. (2020) found N,N′-Bis(3,5-dimethoxyphenyl)cyclopentane-1,1-dicarboxamide to be an effective ligand for copper-catalyzed amination of aryl halides, showcasing the utility of similar compounds in catalysis. This application is significant for developing new methodologies in the synthesis of primary (hetero)aryl amines under mild conditions Jiang et al., 2020.

Pharmacological Research

While the directive excludes pharmacological applications related to direct drug use and side effects, it's worth noting that similar structures have been explored for their potential in designing new pharmacophores and anticancer agents, demonstrating the broad relevance of this chemical scaffold in medicinal chemistry Kumar et al., 2009.

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, etc.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, etc.


properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-19-13-7-6-11(8-14(13)20-2)12(17)9-16-15(18)10-4-3-5-10/h6-8,10,12,17H,3-5,9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRAXJAJIHFMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNC(=O)C2CCC2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]cyclobutanecarboxamide

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